- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111

Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

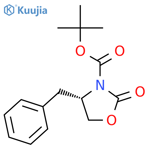

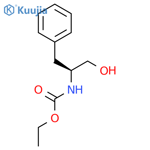

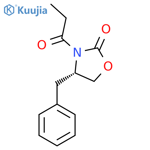

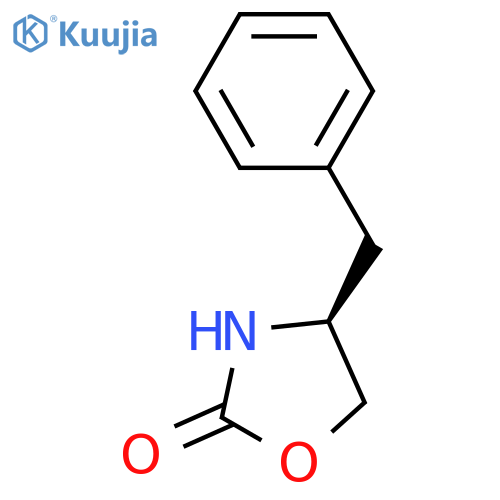

(S)-4-Benzyl-2-oxazolidone structure

상품 이름:(S)-4-Benzyl-2-oxazolidone

(S)-4-Benzyl-2-oxazolidone 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-4-Benzyloxazolidin-2-one

- S-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-2-oxazolidinone

- (4S)-4-benzyl-1,3-oxazolidin-2-one

- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE

- (S)-

- (S)-(-)-4-Benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)

- (-)-4-Benzyl-2-oxazolidinone

- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-Benzyloxazolidin-2-one

- (4S)-Benzyloxazolidin-2-one

- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one

- (S)-4-Benzyl-2-oxazolidone

- (S)-4-Benzyloxy-2-azolidinone

- (S)-4-Phenylmethyl-2-oxazolidinone

- 4-(S)-Benzyl-2-oxazolidinone

- 4S-(Phenylmethyl)oxazolidin-2-one

- 4S-Benzyloxazolidin-2-one

- DTXSID00352970

- NS00077853

- SCHEMBL4328

- 4-Benzyl-1,3-oxazolidin-2-one #

- EC46HZ6ALH

- HY-41882

- 4-(S)-benzyl-oxazolidin-2-one

- 4-Benzyl-2-oxazolidinone, (S)-(-)-

- Q-102352

- 4-(S)-benzyloxazolidin-2-one

- 4(S)-(-)-benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone

- 90719-32-7

- (4S)-(-)-4-benzyl-2-oxazolidinone

- (S)-(-)-4-Benzyl-2-oxazolidineone

- MFCD00064496

- (S)-4-Benzyl-2-oxazolidinone, 99%

- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-

- CHEBI:194622

- (S)(-)-4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-

- (s)-4-benzyl-oxazolidin-2-one

- (4S)4-benzyl-1,3-oxazolidin-2-one

- EN300-80370

- (S)-4-Benzyl-1,3-Oxazolidine-2-One

- (S)(-)4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-

- PS-6113

- 4(S)-benzyl-2-oxazolidinone

- (4S)-4-benzyl 1,3-oxazolidinone

- (4S)-4-benzyl-2-oxazolidinone

- (S)-4-benzyloxazolidinone

- (s)-(+)-4-benzyl-2-oxazolidinone

- AKOS015839020

- (S)-4-benzyl oxazolidinone

- B1754

- DB-005562

- (4S)-4-benzyl oxazolidine-2-one

- (S)-4-benzyl-oxazolidine-2- one

- AC-4357

- 4(S)-phenylmethyl-2-oxazolidinone

- Z1222283104

- (S)-4-benzyl-oxazolidine-2-one

- CS-D1593

- s-(+)-4-benzyl-2-oxazolidinone

-

- MDL: MFCD00064496

- 인치: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

- InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N

- 미소: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1

- BRN: 3649667

계산된 속성

- 정밀분자량: 177.07900

- 동위원소 질량: 177.078979

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 2

- 복잡도: 187

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 38.3

실험적 성질

- 색과 성상: Powder

- 밀도: 1.1607 (rough estimate)

- 융해점: 86-88 °C (lit.)

- 비등점: 398.8°C at 760 mmHg

- 플래시 포인트: 195℃

- 굴절률: -14.5 ° (C=5, MeOH)

- 수용성: Insoluble in water.

- PSA: 38.33000

- LogP: 1.66630

- 광학 활성: [α]20/D −63°, c = 1 in chloroform

- 비선광도: -62 º (C=1, CHCl3)

- 민감성: Hygroscopic

- 용해성: 물에 녹지 않다

(S)-4-Benzyl-2-oxazolidone 보안 정보

- 제시어:경고

- 신호어:Warning

- 피해 선언: H316-H320

- 경고성 성명: P264-P305+P351+P338+P337+P313-P332+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S24/25

- 포카표 F사이즈:3-10

-

위험물 표지:

- 저장 조건:Inert atmosphere,Room Temperature

- 위험 용어:R36/37/38

(S)-4-Benzyl-2-oxazolidone 세관 데이터

- 세관 번호:29349990

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

(S)-4-Benzyl-2-oxazolidone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A104875-10g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 10g |

$6.0 | 2025-02-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 97% | 1000g |

¥1176 | 2023-09-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |

(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |

90719-32-7 | 99% | 25g |

¥6391.00 | 2023-06-02 | |

| eNovation Chemicals LLC | D401961-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 97% | 500g |

$450 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 99% | 25g |

¥65.0 | 2023-04-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 100g |

¥81.0 | 2024-04-17 | |

| Enamine | EN300-80370-10.0g |

(4S)-4-benzyl-1,3-oxazolidin-2-one |

90719-32-7 | 95.0% | 10.0g |

$32.0 | 2025-02-20 | |

| Ambeed | A104875-500g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 500g |

$89.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |

(4S)-4-benzyloxazolidin-2-one |

90719-32-7 | 97% | 250g |

¥ 257.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D689970-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 98% | 500g |

$120 | 2023-09-03 |

(S)-4-Benzyl-2-oxazolidone 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

참조

- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative, Molecules, 2014, 19(6), 7429-7439

합성회로 3

반응 조건

1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane

참조

- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel, Tetrahedron Letters, 1998, 39(27), 4869-4870

합성회로 4

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Toluene

참조

- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8

합성회로 5

반응 조건

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles, Organic Letters, 2015, 17(10), 2412-2415

합성회로 6

반응 조건

1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C

참조

- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

합성회로 7

반응 조건

1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

참조

- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives, Angewandte Chemie, 2012, 51(22), 5395-5399

합성회로 8

반응 조건

1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile

참조

- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane

참조

- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis, 2009, , ,

합성회로 10

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux

참조

- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers, Tetrahedron, 2015, 71(15), 2210-2221

합성회로 11

반응 조건

1.1 Reagents: Sodium methoxide ; 20 min, 135 °C

참조

- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries, Molecules, 2011, 16, 8803-8814

합성회로 12

반응 조건

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

참조

- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

합성회로 13

반응 조건

1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

참조

- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

합성회로 14

반응 조건

1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C

참조

- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

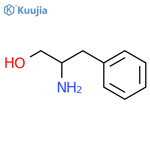

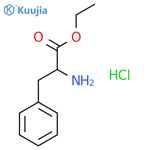

- Ethyl L-phenylalaninate hydrochloride

- L-(-)-Phenylalaninol

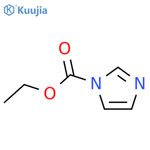

- Ethyl 1H-imidazole-1-carboxylate

- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone

- Di-tert-butyl dicarbonate

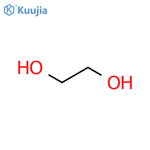

- Ethylene Glycol, Dehydrated

- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester

- (S)-4-Benzyl-3-propionyl-2-oxazolidinone

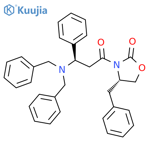

- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone 공급 업체

Hubei Henglvyuan Technology Co., Ltd

골드 회원

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

주문 번호:90719-32-7

인벤토리 상태:0/0

재다:/

순결:/

마지막으로 업데이트된 가격 정보:Monday, 18 March 2024 14:56

가격 ($):0/0

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

주문 번호:2473039

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:06

가격 ($):discuss personally

(S)-4-Benzyl-2-oxazolidone 관련 문헌

-

Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543

-

Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329

-

3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050

-

Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886

-

Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746

90719-32-7 ((S)-4-Benzyl-2-oxazolidone) 관련 제품

- 58917-85-4(Z-D-Phenylalaninol)

- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)

- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

- 18795-02-3(1-naphthalen-1-ylnaphthalene-2-carboxylic Acid)

- 1354020-68-0((S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide)

- 2763955-96-8(4-{[(Benzyloxy)carbonyl]amino}-2-chloro-5-fluorobenzoic acid)

- 1805465-31-9(4-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-3-methylpyridine)

- 2194844-45-4(2-methyl-4-oxo-N-1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl-4H-pyrido1,2-apyrimidine-9-carboxamide)

- 1213968-04-7((R)-2-Amino-2-(3-fluorophenyl)ethanol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

순결:99%

재다:1kg

가격 ($):159.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

순결:99.9%

재다:200kg

가격 ($):문의